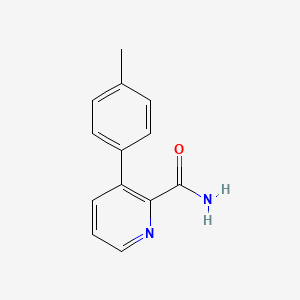

3-(P-tolyl)picolinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-9-4-6-10(7-5-9)11-3-2-8-15-12(11)13(14)16/h2-8H,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLMCVWZSAXPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742811 | |

| Record name | 3-(4-Methylphenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-09-7 | |

| Record name | 3-(4-Methylphenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 P Tolyl Picolinamide and Analogous Picolinamide Derivatives

Established Synthetic Pathways for Picolinamides

Traditional synthetic routes to picolinamides, including 3-(p-tolyl)picolinamide, rely on robust and well-understood chemical transformations. These methods prioritize the formation of the central amide bond and the functionalization of the pyridine (B92270) core.

Amidation Reactions and Coupling Strategies

The cornerstone of picolinamide (B142947) synthesis is the formation of the amide bond between a picolinic acid derivative and an amine. Several reliable methods are employed for this purpose.

One common approach involves the activation of the carboxylic acid group of picolinic acid. Reagents such as thionyl chloride or oxalyl chloride convert the acid into a more reactive acyl chloride. This intermediate readily reacts with the desired amine to form the picolinamide. For instance, 2-picolinic acid can be treated with thionyl chloride and then with an appropriate amine to yield the corresponding picolinamide. mdpi.com

Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for the often harsh conditions of acyl chloride formation. A combination of dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBT) is a classic example of this strategy. researchgate.net Another established method is the Ritter reaction, where a nitrile (like 2-cyanopyridine) reacts with an alcohol or alkene in the presence of a strong acid to form the N-substituted amide, providing a direct route to the picolinamide structure. x-mol.comethz.ch

| Method | Reagents | Description |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Picolinic acid is converted to a highly reactive acyl chloride, which then reacts with an amine. mdpi.com |

| Peptide Coupling | DCC/HOBT, HATU, etc. | Carboxylic acid and amine are coupled directly using activating agents to form the amide bond under milder conditions. researchgate.net |

| Ritter Reaction | 2-Cyanopyridine, Alcohol/Alkene, Strong Acid | A nitrile undergoes nucleophilic attack from an alcohol or alkene-derived carbocation to form the N-substituted amide. x-mol.comethz.ch |

Functionalization of the Pyridine Ring System

Modifying the pyridine ring is crucial for creating a diverse range of picolinamide analogs. The electronic nature of the pyridine ring, being electron-deficient, dictates the types of reactions that can be effectively employed. Electrophilic substitution is generally difficult unless the ring is activated by electron-donating groups.

A key strategy for introducing substituents onto the pyridine ring is the Minisci reaction. tubitak.gov.trresearchgate.net This radical substitution method is particularly effective for functionalizing electron-deficient heterocycles like pyridine. It typically involves the generation of an acyl radical which can then attack the pyridine ring, often with regioselectivity influenced by the reaction conditions and existing substituents. For example, the Minisci reaction can be used to introduce acyl groups onto the pyridine core, which can be further modified. researchgate.net Other methods for functionalizing the pyridine scaffold include nucleophilic aromatic substitution (SNAr) on pyridines bearing suitable leaving groups, and metal-catalyzed cross-coupling reactions. nih.gov

Introduction of Aromatic Substituents

The synthesis of this compound specifically requires the introduction of a p-tolyl group onto the picolinamide structure. This can be achieved at different stages of the synthesis, either by starting with a pre-functionalized pyridine ring or by introducing the group onto the picolinamide backbone.

Friedel-Crafts-type reactions can be used to introduce aryl groups. For example, starting from nicotinic acid (pyridine-3-carboxylic acid), chlorination with thionyl chloride followed by a Friedel-Crafts acylation with toluene (B28343) in the presence of a Lewis acid like aluminum chloride (AlCl₃) can produce (pyridin-3-yl)(p-tolyl)methanone. tubitak.gov.tr This ketone can then be carried forward through subsequent steps, such as amidation and reduction, to yield the final this compound derivative. tubitak.gov.tr

Another powerful method is the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions allow for the precise formation of a carbon-carbon bond between a halogenated or otherwise activated pyridine ring and an appropriate tolyl-boron or tolyl-tin reagent.

Advanced Synthetic Approaches and Diversification

Modern synthetic organic chemistry offers sophisticated tools that enable more efficient and selective synthesis of complex molecules like picolinamides. These advanced methods often provide access to novel analogs that are difficult to prepare using traditional techniques.

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation has emerged as a transformative strategy in organic synthesis. The picolinamide functional group itself is an excellent directing group, using its nitrogen atom to coordinate to the palladium catalyst and direct the functionalization to a specific C-H bond. ethz.chnih.gov This approach allows for the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds with high regioselectivity.

This methodology has been successfully applied to the synthesis of picolinamide derivatives by functionalizing various positions. ethz.chnih.gov For example, the picolinamide group can direct the arylation, alkylation, or alkoxylation of remote C(sp³)–H and C(sp²)–H bonds. d-nb.infoscispace.comacs.org This strategy is particularly valuable for late-stage functionalization, where a complex picolinamide core can be further diversified by selectively modifying specific C-H bonds. A notable application is the synthesis of tetrahydroquinolines through a sequence involving Pd-catalyzed γ-C(sp³)-H arylation followed by an ε-C(sp²)-H iodination, both directed by the picolinamide auxiliary. d-nb.info

| C-H Functionalization | Catalyst System | Description |

| γ-C(sp³)-H Arylation | Pd(OAc)₂, Aryl Iodide | Directs the formation of a C-C bond at the γ-position of an alkylamine backbone. d-nb.info |

| ε-C(sp²)-H Iodination | Pd(OAc)₂, I₂ | Directs the iodination of a remote aromatic C-H bond. d-nb.info |

| C(sp³)-H Alkylation | Pd(OAc)₂, Alkyl Iodide, Ag₂CO₃ | Enables the alkylation of unactivated C(sp³)-H bonds. acs.org |

| C(sp³)/C(sp²)-H Alkoxylation | Pd(OAc)₂, PhI(OAc)₂, Alcohol | Facilitates the formation of ether linkages at remote positions. scispace.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.com

The synthesis of picolinamides and their derivatives can benefit significantly from this technology. Amidation reactions, which can be sluggish under conventional heating, are often completed in a fraction of the time with microwave assistance. researchgate.net For example, the direct reaction of a picolinic acid or its ester with an amine can be efficiently carried out in a microwave reactor, sometimes even without a solvent. nih.gov This rapid and efficient heating is also advantageous for multi-step syntheses and for the preparation of libraries of analogs for research purposes.

Optimization of Reaction Conditions and Solvent Systems

The efficiency and outcome of synthetic routes to picolinamides are highly dependent on the careful optimization of various reaction parameters, including temperature, concentration, catalysts, and the solvent system. rsc.org General chemical principles dictate that reaction rates typically increase with temperature and reactant concentration. For reactions involving gaseous components, pressure also plays a critical role. In the context of picolinamide synthesis, these general principles are applied to specific catalytic systems and reaction types to maximize yield and purity.

A critical aspect of synthesizing this compound often involves a Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the pyridine ring and the tolyl group. libretexts.orgscirp.org The optimization of this step typically involves screening various palladium catalysts, ligands, bases, and solvents. organic-chemistry.org For instance, combinations like Pd(OAc)₂/PCy₃ are effective for triflates, while Pd₂(dba)₃/P(t-Bu)₃ can be used for a range of aryl halides, sometimes even at room temperature. organic-chemistry.org The choice of base, such as K₂CO₃ or KF, is also crucial as it activates the boronic acid for transmetalation. organic-chemistry.org

In the subsequent amidation step to form the final picolinamide, direct methods using carboxylic acids and amines are often preferred for their atom economy. rsc.org Boron-based reagents have emerged as effective catalysts for this transformation. rsc.orgacs.org For example, B(OCH₂CF₃)₃ has been shown to catalyze the direct amidation of picolinic acid. rsc.orgacs.org Optimization studies for such reactions have found that solvents like tert-butyl acetate (B1210297) (tBuOAc) can be highly effective, and using Dean-Stark conditions to remove water can drive the reaction to completion, achieving high yields on a large scale. rsc.org

Further optimization is often required when synthesizing more complex picolinamide derivatives. In the synthesis of picolinamide-supported organoboron complexes, an extensive optimization of reaction conditions was performed. frontiersin.org This involved testing various manganese sources, sulfonyl chlorides, bases, and temperatures to maximize the yield of the target tetracoordinated boron complex. The study found that the combination of Mn, p-toluenesulfonyl chloride, and Na₂CO₃ in acetonitrile (B52724) at 130°C provided the optimal results. frontiersin.orgnih.gov Lowering the temperature or changing the base led to a significant drop in yield. frontiersin.org

Table 1: Optimization of Reaction Conditions for the Synthesis of a Picolinamide-Boron Complex frontiersin.orgThis interactive table summarizes the optimization data for the synthesis of a tetracoordinated organoboron complex from N-phenylpicolinamide and potassium trifluoro(phenyl)borate, highlighting the impact of different reagents, solvents, and temperatures on the reaction yield.

Design and Synthesis of Derivatives for Specific Research Objectives

The picolinamide scaffold serves as a versatile platform for the design and synthesis of derivatives tailored for specific research applications, ranging from medicinal chemistry to materials science. nih.govnih.govnih.govnih.gov The synthetic strategies often involve modifying the substituents on both the pyridine ring and the amide nitrogen to modulate the compound's properties and interactions with biological targets or materials.

In medicinal chemistry, picolinamide derivatives have been extensively explored as potential therapeutic agents. For example, two series of picolinamide derivatives featuring (thio)urea and dithiocarbamate (B8719985) moieties were designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov Another research effort focused on synthesizing 6-substituted picolinamide analogs as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov The synthesis of these derivatives often starts from a core picolinic acid, which is then elaborated through coupling reactions. nih.govnih.gov For instance, 4-(4-formamidophenylamino)-N-methylpicolinamide was used as a lead structure to generate a series of new compounds with potential antitumor activity by condensing it with various aromatic isocyanates or acylating it with substituted benzoyl chlorides. mdpi.com

The picolinamide moiety is also a valuable directing group and ligand in organic synthesis and catalysis. Its ability to chelate to a metal center allows for regioselective C-H bond functionalization. rsc.org This property has been exploited in palladium-catalyzed reactions to synthesize complex heterocyclic structures like pyrrolidines. nih.gov In this context, the picolinamide acts as an internal nucleophile and a directing group, enabling the modular and efficient synthesis of functionalized heterocycles. nih.gov Furthermore, picolinamide-based ligands have been incorporated into half-sandwich complexes of iridium, rhodium, and ruthenium, which were investigated for their potential as anticancer agents. The synthesis of these organometallic derivatives involves reacting the deprotonated picolinamide ligand with a suitable metal precursor.

The design of derivatives also extends to materials science, where picolinamide-supported organoboron complexes have been synthesized for their aggregation-induced emission (AIE) properties. frontiersin.orgnih.gov These compounds, which are weakly luminescent in solution but highly emissive in the solid state, are synthesized by reacting an N-substituted picolinamide with aryl trifluoroborates in the presence of a manganese catalyst. frontiersin.org The specific substituents on the boron atom, such as p-tolyl groups, can be varied to tune the photophysical properties of the final material. frontiersin.orgnih.gov

Table 2: Examples of Picolinamide Derivatives and Their Research Objectives This interactive table showcases a selection of synthesized picolinamide derivatives, detailing their structural class and the primary research objective for their development.

Exploration of Biological Activities and Molecular Interactions of Picolinamide Derivatives with P Tolyl Moieties

Molecular Target Identification and Validation Strategies

The process of identifying and validating the molecular targets of 3-(p-tolyl)picolinamide involves a multi-pronged approach, integrating computational and experimental techniques to ensure accuracy and reliability.

Chemogenomic Profiling and Biochemical Assays

Chemogenomic profiling is a powerful tool for identifying the genes that confer resistance to a specific compound. embopress.org When the profiles of two different compounds show similarities, it suggests they may interact with a common drug-resistance mechanism. embopress.org This similarity can predict synergistic effects when the compounds are used together, a strategy that has been successfully applied in developing antifungal therapies. embopress.org For picolinamide (B142947) derivatives, this approach helps in narrowing down potential molecular targets by observing which genetic modifications in an organism lead to altered sensitivity to the compound.

Biochemical assays are then employed to validate these computationally predicted targets. These assays directly measure the interaction between the compound and the purified target protein. For instance, studies on various picolinamide derivatives have utilized biochemical assays to confirm their inhibitory effects on enzymes like kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Affinity-Based Proteomics and Mass Spectrometry Approaches

Affinity-based proteomics is a high-throughput method used to identify the proteins that a compound binds to within a complex biological sample. nih.goveuropeanpharmaceuticalreview.com This technique often involves immobilizing a derivative of the compound of interest onto a solid support and then incubating it with cell lysates. nih.gov Proteins that bind to the compound are captured and subsequently identified using mass spectrometry. nih.govolink.com This approach is particularly useful for discovering novel or unexpected targets that might not be predicted by other methods. europeanpharmaceuticalreview.com

For example, a tethered version of a quinoxaline (B1680401) inhibitor was attached to agarose (B213101) beads to pull down its protein binders from leukemia cell lysates, which were then identified by mass spectrometry. nih.gov The combination of affinity-based methods with mass spectrometry provides a comprehensive view of a compound's interactions, enhancing the potential for biomarker discovery. nih.govolink.com

Genetic Interaction Network Analysis for Target Elucidation

Genetic interaction network analysis provides another layer of evidence for target identification. This method examines how the effects of a compound are altered by specific gene mutations. If a mutation in a particular gene makes a cell more or less sensitive to a compound, it suggests that the gene's product might be part of the pathway affected by the compound. This approach can help to build a network of genetic interactions that illuminates the compound's mechanism of action.

Elucidation of Mechanism of Action

The mechanism of action for this compound and related derivatives is primarily centered on the inhibition of specific molecular targets and the subsequent modulation of critical cellular pathways.

Inhibition of Molecular Targets (e.g., Kinases, VEGFR-2, Sec14p)

Picolinamide derivatives have demonstrated inhibitory activity against several key molecular targets:

Kinases: These compounds have shown potential as kinase inhibitors, which are crucial for treating various cancers by modulating signaling pathways involved in cell growth and survival. The binding of picolinamide derivatives can interfere with the ATP-binding site of kinases, thereby blocking their activity. For instance, certain picolinamide derivatives have been identified as potent inhibitors of p38 MAP kinase and other kinases. google.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. tandfonline.comuscjournal.com Picolinamide derivatives have been shown to inhibit VEGFR-2, thus blocking the signaling pathways that lead to tumor angiogenesis. nih.govnih.gov The general structure of VEGFR-2 inhibitors often includes a heteroaromatic ring, a spacer, a pharmacophore like an amide or urea (B33335), and a hydrophobic group. researchgate.net

Sec14p: In the context of antifungal activity, picolinamide-based compounds have been found to target the lipid-transfer protein Sec14p. This protein is crucial for maintaining lipid homeostasis in fungal cells. nih.gov By inhibiting Sec14p, these compounds disrupt the fungal cell's lipid balance, leading to cell death, while having minimal effects on mammalian cells.

Table 1: Investigated Molecular Targets of Picolinamide Derivatives

| Target | Function | Role of Picolinamide Derivative |

|---|---|---|

| Kinases | Regulate cell signaling, proliferation, and survival | Inhibition of kinase activity, potential anticancer effects. |

| VEGFR-2 | Promotes angiogenesis in tumors | Inhibition of angiogenesis, suppressing tumor growth. tandfonline.comuscjournal.com |

Modulation of Cellular Pathways (e.g., Lipid Homeostasis, Angiogenesis)

The inhibition of molecular targets by this compound and its analogs leads to the modulation of broader cellular pathways:

Lipid Homeostasis: The maintenance of lipid balance is critical for cellular function. nih.govnih.govfrontiersin.org Picolinamide derivatives, by targeting proteins like Sec14p in fungi, can disrupt this balance. In mammalian cells, the regulation of lipid metabolism is complex, involving pathways for lipid synthesis, transport, and degradation. frontiersin.orgbiorxiv.org The spatial organization of enzymes involved in phospholipid synthesis is crucial for maintaining cellular homeostasis. nih.gov

Angiogenesis: The process of forming new blood vessels is vital for both normal physiological processes and pathological conditions like cancer. nih.govmdpi.com The inhibition of VEGFR-2 by picolinamide derivatives directly impacts the angiogenesis pathway. This pathway is also regulated by other signaling molecules like phosphoinositide 3-kinase (PI3K), which is essential for the formation of vascular tubes. nih.govnih.govwikipedia.org

Table 2: Modulated Cellular Pathways by Picolinamide Derivatives

| Cellular Pathway | Description | Effect of Picolinamide Derivative |

|---|---|---|

| Lipid Homeostasis | The cellular processes that regulate the synthesis, transport, and degradation of lipids. frontiersin.org | Disruption of lipid balance in fungal cells, leading to antifungal effects. |

Interaction with RNA-Binding Proteins (e.g., HuR)

The RNA-binding protein HuR (Human antigen R) plays a crucial role in post-transcriptional regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of specific mRNAs, thereby modulating their stability and translation. nih.govacs.org Dysregulation of HuR is implicated in various pathologies, including cancer and inflammation, making it an attractive therapeutic target. nih.govmdpi.com Picolinamide derivatives have emerged as a promising class of small molecules capable of interacting with HuR and interfering with its binding to target mRNAs. nih.govresearchgate.net

The development of small molecules that can modulate the activity of RNA-binding proteins (RBPs) like HuR is a growing area of interest. nih.gov Researchers have utilized biophysical fragment screening techniques, such as Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR, to identify heterocyclic fragments that can interact with HuR. nih.gov These fragment-based approaches have proven to be a promising strategy for targeting challenging proteins like RBPs. nih.govresearchgate.net

Through these screening methods, N,N-arylalkyl-picolinamide derivatives have been identified as compounds that can target HuR. nih.gov Molecular modeling and further biophysical studies have provided insights into the interaction between these small molecules and HuR, demonstrating their ability to interfere with the formation of the HuR-mRNA complex. nih.govresearchgate.net This interference with the HuR-mRNA interaction can disrupt the stabilizing effect of HuR on cancer-associated mRNAs, which encode proteins involved in cell proliferation, survival, and angiogenesis, potentially leading to the inhibition of tumor growth. acs.org The rational design of such inhibitors opens up new possibilities for therapeutic intervention in diseases where HuR is overexpressed. mdpi.com

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For picolinamide derivatives, SAR investigations have been crucial in identifying key structural features that govern their biological activity.

One common modification involves the introduction of substituents at various positions of the pyridine (B92270) ring. For instance, the synthesis of a series of 6-substituted picolinamide derivatives led to the discovery of potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Similarly, modifications at other positions of the picolinamide core have been explored to develop analogs with improved potency and desired pharmacological profiles. acs.org

The amide portion of the picolinamide scaffold is another site for modification. Replacing the amide linkage with other functional groups, such as a urea linkage, has been shown to influence the inhibitory activity of the resulting compounds. mdpi.com Furthermore, the nature of the substituents on the nitrogen atom of the amide can be varied to fine-tune the biological activity. acs.org

The synthetic flexibility of methods like copper-catalyzed oxidative coupling allows for the rapid generation of diverse analogs for SAR studies, facilitating the exploration of a wide chemical space around the picolinamide scaffold. These systematic modifications provide valuable insights into the structural requirements for potent biological activity and guide the design of new, more effective picolinamide-based therapeutic agents.

The position and nature of substituents on the aromatic rings of picolinamide derivatives play a critical role in determining their biological activity. SAR studies have consistently shown that even minor changes to these substituents can lead to significant differences in potency and selectivity.

The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, can profoundly impact the interaction of the molecule with its biological target. libretexts.orgnumberanalytics.com For example, in the context of inhibitors for 11β-HSD1, the optimization of substituents on the aromatic ring of picolinamide derivatives was crucial for achieving high potency. nih.gov The Hammett substituent constants (σ) are often used to quantify the electronic effects of substituents and correlate them with biological activity. libretexts.org

Detailed SAR studies that systematically explore the effects of different substituents at various positions are therefore essential for the rational design of potent and selective picolinamide-based inhibitors.

Rational drug design is an inventive process that leverages the knowledge of a biological target to discover new medications. wikipedia.orgscitechnol.com This approach often begins with a lead compound and utilizes SAR data to guide the design of more potent and selective analogs. bbau.ac.in The principles of rational design are heavily reliant on understanding the three-dimensional structure of the target protein and the binding mode of the ligand, often aided by computational methods like molecular docking. nih.govnih.gov

Based on the SAR data from various studies on picolinamide derivatives, several rational design principles can be established:

Target-Specific Scaffold Decoration: The picolinamide core serves as a versatile scaffold that can be decorated with different functional groups to target specific proteins. For example, to design inhibitors of VEGFR-2, (thio)urea and dithiocarbamate (B8719985) moieties were incorporated into the picolinamide structure. nih.gov

Exploiting Key Interactions: SAR data often reveals crucial interactions, such as hydrogen bonds or hydrophobic interactions, that are essential for high-affinity binding. Rational design aims to optimize these interactions. For instance, if a particular substituent is found to form a critical hydrogen bond, analogs can be designed to enhance this interaction.

Modulating Physicochemical Properties: SAR studies also provide information on how different substituents affect the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. scitechnol.com This information is vital for designing compounds with improved drug-like properties. For example, modifications can be made to improve oral bioavailability or reduce clearance. acs.org

Structure-Based Design: When the three-dimensional structure of the target protein is available, structure-based drug design can be employed. nih.gov This involves docking picolinamide derivatives into the active site of the protein to predict their binding mode and affinity. This information can then be used to design new analogs with improved complementarity to the binding site.

By integrating SAR data with computational modeling and a deep understanding of the biological target, rational design principles can significantly accelerate the discovery and development of novel picolinamide-based therapeutic agents.

Influence of Aromatic Substituent Position and Nature on Activity

Preclinical Evaluation of Biological Potential in Model Systems

In vitro cellular assays are essential tools in the preclinical evaluation of drug candidates, providing valuable information about their biological activity and potential therapeutic effects in a controlled cellular environment. For picolinamide derivatives, a variety of cellular assays have been employed to profile their activity against different biological targets and disease models.

One of the primary applications of in vitro cellular assays is to determine the cytotoxic or antiproliferative activity of novel compounds. The MTT assay is a commonly used colorimetric assay to assess cell viability and proliferation. mdpi.com For example, a series of N-methylpicolinamide-4-thiol derivatives were evaluated for their antiproliferative activities against various human cancer cell lines using the MTT assay, which identified compounds with potent and broad-spectrum activity. mdpi.com Similarly, the cytotoxic effects of phenolic acid derivatives have been studied against cancer cell lines like HeLa and normal cell lines to assess their selectivity. uc.pt

Beyond general cytotoxicity, specific cellular assays are used to investigate the mechanism of action of the compounds. For instance, to evaluate picolinamide derivatives as potential anticancer agents, their inhibitory activity against specific kinases like VEGFR-2 is often measured in kinase inhibition assays. nih.gov Furthermore, cell cycle analysis using techniques like flow cytometry can reveal if a compound induces cell cycle arrest at a particular phase, which is a common mechanism for anticancer drugs. nih.gov Apoptosis assays, such as Annexin V-FITC staining, are also used to determine if the compounds induce programmed cell death in cancer cells. mdpi.comnih.gov

In the context of RNA-binding proteins, fluorescence polarization (FP) assays can be used to assess the ability of compounds to interfere with the interaction between a protein like HuR and its target RNA sequence. researchgate.net For profiling compounds against other targets, such as 11β-HSD1, cellular assays in cell lines like HEK293 are utilized to measure the inhibitory potency of the compounds. nih.gov

The data generated from these in vitro cellular assays, including IC50 values (the concentration of a drug that inhibits a biological process by 50%), are crucial for establishing structure-activity relationships and selecting promising candidates for further preclinical and in vivo studies. mdpi.comnih.govmdpi.com

Table 1: In Vitro Antiproliferation Activities of Selected Picolinamide Derivatives This is an interactive table. You can sort and filter the data.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 7h | A549 | Not specified, but showed significant cell death | nih.gov |

| Compound 7h | Panc-1 | Not specified, but showed significant cell death | nih.gov |

| Compound 7h | OVCAR-3 | Not specified, but showed significant cell death | nih.gov |

| Compound 7h | HT29 | Not specified, but showed significant cell death | nih.gov |

| Compound 7h | 786-O | Not specified, but showed significant cell death | nih.gov |

| Compound 9a | A549 | Not specified, but screened for antitumor activity | nih.gov |

| Compound 9l | A549 | Not specified, but screened for antitumor activity | nih.gov |

| Compound 5q | HepG2 | Low micromolar | mdpi.com |

| Compound 5q | HCT116 | Low micromolar | mdpi.com |

| Fluorophenylpyrazole-picolinamide analog 117 | HeLa | 4.25 | mdpi.com |

| Fluorophenylpyrazole-picolinamide analog 117 | A549 | 3.44 | mdpi.com |

| Fluorophenylpyrazole-picolinamide analog 117 | MCF7 | 2.63 | mdpi.com |

Table 2: Kinase Inhibitory Activity of Selected Picolinamide Derivatives This is an interactive table. You can sort and filter the data.

| Compound | Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 7h | VEGFR-2 | 87 | nih.gov |

| Compound 9a | VEGFR-2 | 27 | nih.gov |

| Compound 9l | VEGFR-2 | 94 | nih.gov |

| Sorafenib (B1663141) | VEGFR-2 | 180 | nih.gov |

In Vivo Studies in Research Models (e.g., Xenograft Models, Fungal Models)

While the direct in vivo efficacy of this compound has not been extensively reported in publicly available scientific literature, studies on structurally related picolinamide derivatives in xenograft and fungal models provide valuable insights into the potential therapeutic applications of this class of compounds. These investigations are crucial for translating promising in vitro activity into tangible preclinical outcomes.

Xenograft Models

The antitumor potential of picolinamide derivatives has been assessed in various xenograft models, where human cancer cells are implanted into immunocompromised mice to simulate tumor growth in a living organism. These studies are fundamental in determining the real-world applicability of these compounds as anticancer agents.

One such study focused on a series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. mdpi.com Among these, compound 5q was identified as a particularly promising agent based on its initial in vitro performance. mdpi.com Subsequent in vivo evaluation in a colon carcinoma-burdened mouse model revealed that compound 5q significantly inhibited tumor growth. mdpi.com The study reported a suppression rate ranging from 70% to 90%, highlighting the compound's potent antitumor effects in a live research model. mdpi.com Further investigation into its mechanism of action showed that the observed tumor suppression was associated with the inhibition of angiogenesis and the induction of apoptosis within the cancer cells. mdpi.com These findings underscore the potential of picolinamide scaffolds in the development of new small-molecule chemotherapeutic agents for colon cancer. mdpi.com

Another area of investigation for picolinamide derivatives has been in the development of diagnostic probes for melanoma. In this context, a radiofluorinated analog, ¹⁸F-5-fluoro-N-(2-(diethylamino)ethyl)picolinamide (¹⁸F-5-FPN ), was evaluated in a B16F10 melanoma-bearing mouse model. nih.gov The study demonstrated that ¹⁸F-5-FPN exhibited excellent tumor uptake and superior in vivo stability. nih.gov This high affinity for melanoma tissue suggests that picolinamide-based structures could be effective as targeting moieties for the delivery of diagnostic or therapeutic agents to tumors. nih.gov

The table below summarizes the key findings from the in vivo xenograft studies of these picolinamide derivatives.

| Compound | Research Model | Cancer Cell Line | Key Findings |

| 5q | Colon carcinoma-burdened mice | HCT116 (Human Colon Carcinoma) | Significant inhibition of colon cancer growth with a suppression rate of 70-90%. mdpi.com |

| ¹⁸F-5-FPN | Melanoma-bearing mice | B16F10 (Mouse Melanoma) | Displayed superior in vivo stability and excellent tumor uptake. nih.gov |

Fungal Models

Computational Chemistry and in Silico Approaches in Picolinamide Research

Molecular Docking and Ligand-Macromolecule Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid, to form a stable complex. researchgate.net This method is crucial for understanding the structural basis of a ligand's biological activity. In the context of picolinamide (B142947) research, docking studies are widely used to elucidate binding modes and affinities for various therapeutic targets.

Research on picolinamide derivatives has utilized molecular docking to explore their potential as inhibitors for a range of enzymes and receptors. For example, studies on N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives, which share a core structure with 3-(p-tolyl)picolinamide, have involved docking these compounds into the active sites of enzymes like α-amylase, cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) to evaluate their potential as antidiabetic and anti-inflammatory agents. ajrconline.org Similarly, other picolinamide derivatives have been docked against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, to assess their inhibitory activity. tandfonline.comtandfonline.com These docking studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the picolinamide scaffold and critical amino acid residues within the target's binding pocket, which are essential for their biological function. researchgate.net The insights gained from modeling these ligand-macromolecule interactions are fundamental for structure-based drug design, allowing for the rational modification of the picolinamide structure to improve binding affinity and selectivity. tandfonline.com

Molecular Dynamics Simulations for Conformational and Binding Stability Analysis

For picolinamide derivatives, MD simulations serve to validate the docking poses and to understand the dynamic nature of the interactions. researchgate.net Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms. A stable RMSD value over the simulation period, typically fluctuating around a low value (e.g., < 3 Å), suggests that the protein-ligand complex has reached equilibrium and remains stable. mdpi.commdpi.com For instance, in a study on new benzothiazole (B30560) and benzoxazole (B165842) picolinamide conjugates, MD simulations over a 100-nanosecond trajectory were used to confirm the stability of the ligand-protein complex, thereby validating the docking results. researchgate.net This analysis is critical for confirming that the interactions predicted by static docking models are maintained in a more physiologically relevant, dynamic environment.

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. researchgate.net DFT calculations provide detailed information about a molecule's geometry, electronic structure, and reactivity, which is not readily accessible through classical molecular mechanics methods. rsc.org

DFT is used to calculate various molecular properties and electronic descriptors that help in understanding the chemical reactivity of compounds like this compound. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller energy gap suggests that the molecule is more reactive and can easily engage in chemical reactions.

Studies on related picolinamide and tolyl-containing compounds have used DFT calculations at levels like B3LYP/6-311G(d,p) to determine these parameters. ajrconline.orgmaterialsciencejournal.orgajrconline.org For example, analysis of N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives revealed HOMO energies in the range of -5.98 to -6.27 eV and LUMO energies from -1.47 to -1.53 eV, with energy gaps between 4.45 and 4.80 eV. ajrconline.orgajrconline.org These calculations, along with the mapping of the Molecular Electrostatic Potential (MEP), help identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. materialsciencejournal.org

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| N-(2-oxo-2-(phenylamino)ethyl)picolinamide (5a) | -6.2767 | -1.4743 | 4.8024 | B3LYP | ajrconline.org |

| N-(2-oxo-2-(4-chlorophenylamino)ethyl)picolinamide (5b) | -5.9863 | -1.5298 | 4.4565 | B3LYP | ajrconline.org |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | -4.85 | -0.60 | 4.25 | B3LYP/6-311G(d,p) | materialsciencejournal.org |

A significant application of DFT is the prediction of spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra. faccts.deajol.info By calculating the vibrational frequencies and chemical shifts of a molecule, researchers can compare the theoretical spectra with experimental data to confirm the molecule's structure. nih.gov This is particularly useful for validating the synthesis of new compounds. For instance, the calculated vibrational frequencies for related molecules have been shown to be in good agreement with experimental FT-IR spectra, aiding in the assignment of characteristic absorption bands. nih.govresearchgate.net Similarly, the Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts, providing another layer of structural verification. ajol.info

Electronic Structure and Reactivity Analysis

Virtual Screening and De Novo Design Strategies for Novel Ligands

Virtual screening and de novo design are two key in silico strategies for discovering new drug candidates. Virtual screening involves computationally searching large libraries of existing compounds to identify those that are likely to bind to a specific biological target. researchgate.net This can be either structure-based, relying on docking to the target's 3D structure, or ligand-based, searching for molecules similar to known active compounds. For picolinamide-based drug discovery, virtual screening has been applied to identify new derivatives with potential anticancer activity. asianpubs.org

De novo design, on the other hand, involves the computational "growth" of novel molecules from scratch or by assembling molecular fragments within the constraints of a target's binding site. plos.org This approach aims to create entirely new chemical entities with optimal properties. rsc.org For a scaffold like picolinamide, de novo design algorithms could be used to explore novel substitutions on the pyridine (B92270) or tolyl rings to enhance binding affinity or to develop ligands for new targets, moving beyond existing chemical space. core.ac.ukebi.ac.uk

Predictive Biological Activity Profiling (e.g., PASS Online)

Predictive biological activity profiling is an in silico method used to forecast the likely biological activities of a chemical compound based on its structural formula. Web-based tools like PASS (Prediction of Activity Spectra for Substances) Online are widely used for this purpose. clinmedkaz.orggenexplain.com The PASS algorithm analyzes the structure of a query molecule and compares it to a large database of known structure-activity relationships to predict a spectrum of potential pharmacological effects, mechanisms of action, and potential toxicity. akosgmbh.de

A study specifically investigated the biological activity of isomeric N-(tolyl)-α-picolinamides using the PASS Online program. researchgate.netppublishing.org The predictions are presented as probabilities of being active (Pa) and inactive (Pi). Activities with a Pa value greater than Pi are considered possible. This analysis can guide experimental testing by highlighting the most probable therapeutic applications and potential side effects. For the N-(tolyl)-α-picolinamide isomers, the program predicted a range of activities, including potential effects on the cardiovascular system and cytotoxic effects on cancer cells, providing valuable direction for future laboratory research. ppublishing.org

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Reference |

|---|---|---|---|

| Cardiovascular System Effects | Variable | Variable | ppublishing.org |

| Hepatobiliary System Effects | Variable | Variable | ppublishing.org |

| Cytotoxic Effects on Cancer Cells | Variable | Variable | ppublishing.org |

| Effects on Human Breast Cancer Cell Lines | Variable | Variable | ppublishing.org |

Note: Specific Pa and Pi values vary between isomers and are detailed in the source study.

Homology Modeling for Target Protein Structure Prediction

In the quest to understand the mechanism of action of bioactive compounds like this compound, determining the three-dimensional (3D) structure of their biological targets is paramount. However, experimental methods for protein structure determination, such as X-ray crystallography and NMR spectroscopy, can be time-consuming and challenging. Homology modeling, a computational technique, offers a powerful alternative for predicting the 3D structure of a protein of interest (the "target") based on its amino acid sequence similarity to one or more known protein structures (the "templates"). researchgate.netdoi.org This approach is particularly valuable in the early stages of drug discovery, as it provides a structural framework for understanding ligand-protein interactions and for designing new, more potent inhibitors.

The fundamental principle of homology modeling is that proteins with similar sequences tend to adopt similar 3D structures. researchgate.net The process typically involves four main steps: template selection, target-template sequence alignment, model building, and model validation. biorxiv.org The accuracy of the final model is highly dependent on the degree of sequence identity between the target and template proteins; a sequence identity of over 40% is generally considered to yield a high-quality model. researchgate.net

In the context of picolinamide research, homology modeling has been employed to elucidate the structures of key protein targets, thereby facilitating the rational design of novel inhibitors. Picolinamide derivatives have been investigated for their inhibitory activity against several important protein targets, including Aurora B kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and acetylcholinesterase (AChE). doi.orgresearchgate.netresearchgate.net

A notable example is the homology modeling of human Aurora B kinase, a crucial enzyme in cell division and a target for cancer therapy. researchgate.netresearchgate.net Researchers have constructed a 3D model of human Aurora B using the crystal structure of Xenopus laevis Aurora B as a template. researchgate.net This model has been instrumental in subsequent pharmacophore modeling and virtual screening efforts to identify new and selective Aurora B inhibitors. researchgate.netnih.gov The quality of such a homology model is assessed through various validation tools, including Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. researchgate.net

Similarly, for VEGFR-2, another significant target in cancer therapy, homology models can be built to study the binding of picolinamide-containing inhibitors like sorafenib (B1663141). doi.orgresearchgate.net These models help in understanding the key interactions within the kinase's active site, particularly in the hinge region and the allosteric pocket, guiding the design of derivatives with improved affinity and selectivity. researchgate.netnih.gov

For acetylcholinesterase, a key enzyme in the nervous system and a target for Alzheimer's disease treatment, homology modeling has been used to study the binding of various inhibitors. nih.govpeerj.com While specific studies on this compound may not be extensively published, the methodology applied to other picolinamide derivatives provides a clear blueprint for how homology modeling can be leveraged to understand its interaction with AChE.

The following table summarizes the key data points that would be generated and analyzed in a typical homology modeling study of a protein target for a picolinamide derivative.

| Parameter | Description | Example Data (for Human Aurora B Kinase) | Reference |

| Target Protein | The protein whose structure is to be predicted. | Human Aurora B Kinase | researchgate.netresearchgate.net |

| Template Protein (PDB ID) | The experimentally determined protein structure used as a basis for modeling. | Xenopus laevis Aurora-B | researchgate.net |

| Sequence Identity (%) | The percentage of identical amino acids between the target and template sequences. | High (specific value depends on the exact sequences used) | researchgate.net |

| Modeling Software | The computational program used to generate the 3D model. | MODELLER, Discovery Studio | researchgate.net |

| Model Validation | Methods used to assess the quality and accuracy of the predicted model. | Ramachandran Plot Analysis, RMSD Calculation | researchgate.netresearchgate.net |

| Ramachandran Plot Analysis | A plot that shows the statistical distribution of the backbone dihedral angles of the modeled protein. It indicates the stereochemical quality of the model. | A high percentage of residues in the most favored regions. | researchgate.net |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms (usually the backbone atoms) of superimposed proteins. A low RMSD between the template and the model indicates high structural similarity. | Low (e.g., < 2 Å) | researchgate.net |

This structured approach, combining sequence information with known structural data, allows researchers to generate reliable 3D models of protein targets. These models are invaluable for performing molecular docking studies, understanding structure-activity relationships, and ultimately, for the rational design of more effective therapeutic agents based on the this compound scaffold.

Advanced Analytical Techniques for Characterization in Picolinamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural and conformational analysis of organic molecules, including 3-(p-tolyl)picolinamide. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule.

High-Resolution ¹H and ¹³C NMR

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are essential for the initial structural verification of this compound.

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-(p-Tolyl)picolinamide, the proton NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals. rsc.org The methyl group protons of the tolyl moiety typically appear as a singlet around 2.34 ppm. rsc.org The aromatic protons of both the p-tolyl and picolinamide (B142947) rings resonate in the downfield region, generally between 7.18 and 8.59 ppm, with their specific chemical shifts and splitting patterns dictated by their positions on the rings and coupling with neighboring protons. rsc.org The amide proton (NH) usually presents as a broad singlet at a more downfield chemical shift, around 9.96 ppm, due to its attachment to the electronegative nitrogen atom. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. In the ¹³C NMR spectrum of N-(p-Tolyl)picolinamide, the methyl carbon of the tolyl group gives a characteristic signal in the aliphatic region, around 21.0 ppm. rsc.org The aromatic and amide carbonyl carbons resonate at higher chemical shifts. The carbon atoms of the picolinamide and tolyl rings appear in the range of approximately 119.7 to 150.0 ppm. rsc.org The carbonyl carbon of the amide group is typically found further downfield, around 161.9 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for N-(p-Tolyl)picolinamide in CDCl₃ rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H | 9.96 (s, 1H) | Amide proton |

| ¹H | 8.59 (d, J = 4.5 Hz, 1H) | Picolinamide ring proton |

| ¹H | 8.28 (d, J = 8.0 Hz, 1H) | Picolinamide ring proton |

| ¹H | 7.87 (dt, J = 7.5, 2.0 Hz, 1H) | Picolinamide ring proton |

| ¹H | 7.66 (d, J = 8.5 Hz, 2H) | Tolyl ring protons |

| ¹H | 7.45-7.47 (m, 1H) | Picolinamide ring proton |

| ¹H | 7.18 (d, J = 8.5 Hz, 2H) | Tolyl ring protons |

| ¹H | 2.34 (s, 3H) | Methyl group protons |

| ¹³C | 161.9 | Carbonyl carbon |

| ¹³C | 150.0 | Picolinamide ring carbon |

| ¹³C | 148.0 | Picolinamide ring carbon |

| ¹³C | 137.7 | Picolinamide ring carbon |

| ¹³C | 135.3 | Tolyl ring carbon |

| ¹³C | 134.0 | Tolyl ring carbon |

| ¹³C | 129.6 | Tolyl ring carbons |

| ¹³C | 126.4 | Picolinamide ring carbon |

| ¹³C | 122.4 | Picolinamide ring carbon |

| ¹³C | 119.7 | Tolyl ring carbons |

| ¹³C | 21.0 | Methyl carbon |

Note: s = singlet, d = doublet, dt = doublet of triplets, m = multiplet. J = coupling constant in Hertz.

2D NMR Experiments for Connectivity and Stereochemistry

To further elucidate the structure of this compound, two-dimensional (2D) NMR experiments are invaluable. These techniques reveal correlations between nuclei, providing a more comprehensive picture of the molecular architecture.

COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In the context of this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons on both the picolinamide and p-tolyl rings, confirming their connectivity. libretexts.orgcam.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. libretexts.org This is crucial for determining the three-dimensional structure and conformation of the molecule. For this compound, NOESY can reveal through-space interactions between protons on the picolinamide ring and the p-tolyl ring, which can provide insights into the preferred rotational orientation (conformation) around the amide bond and the bond connecting the tolyl group. researchgate.net

Solid-State NMR for Polymorphic and Amorphous Forms

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) is uniquely capable of characterizing the compound in its solid form. crystalpharmatech.commdpi.com This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms, and for characterizing amorphous materials. crystalpharmatech.com Different polymorphs of a substance can have distinct physical properties, and ssNMR can differentiate between them by revealing subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state. crystalpharmatech.comnih.gov For this compound, ssNMR could be used to identify and characterize different crystalline forms or to study the structure of an amorphous solid, providing information on molecular packing and intermolecular interactions. nih.gov

Ligand-Observed NMR (e.g., STD-NMR) for Binding Studies

Ligand-observed NMR techniques are powerful tools for studying the binding of small molecules (ligands) to larger macromolecules, such as proteins. nih.govbruker.com Saturation Transfer Difference NMR (STD-NMR) is a prominent example. bruker.com In an STD-NMR experiment, a selective saturation pulse is applied to the protein, and this saturation is transferred to any bound ligands through the Nuclear Overhauser Effect (NOE). By comparing the spectrum with the saturation pulse on-resonance for the protein to one where it is off-resonance, the signals of the binding ligand can be identified. bruker.com While specific binding studies involving this compound would be application-dependent, techniques like STD-NMR would be the method of choice to confirm its interaction with a biological target and to map the binding epitope by analyzing which protons of the molecule show the strongest STD effect. uio.nomdpi.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques commonly interfaced with liquid chromatography (LC) for the analysis of organic molecules. wikipedia.orgcreative-proteomics.com

Electrospray Ionization (ESI) is particularly well-suited for polar molecules and is known for producing intact molecular ions, often as protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). nih.govupce.cz This allows for the straightforward determination of the molecular weight of this compound. By adjusting the instrumental parameters, fragmentation can be induced, providing structural information. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the amide bond, which would further confirm the identity of the compound. frontiersin.org

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is suitable for a wide range of compounds, including those of medium polarity. wikipedia.orgnationalmaglab.org APCI involves the ionization of the analyte in the gas phase at atmospheric pressure. wikipedia.org Similar to ESI, APCI-MS of this compound would provide its molecular weight. researchgate.net The choice between ESI and APCI often depends on the specific properties of the analyte and the solvent system used. For this compound, both techniques could likely be used effectively to confirm its molecular mass and obtain structural information through fragmentation analysis. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the definitive structural confirmation of picolinamide derivatives. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural elucidation.

In the analysis of picolinamide-containing structures, MS/MS experiments are crucial for confirming the integrity of the synthesized molecules in the gas phase. For instance, in studies of complex assemblies, MS/MS can verify whether a multi-component ion observed in the mass spectrum has decomposed during the measurement process. rsc.org The selection of a specific precursor ion and its subsequent collision-induced dissociation provides unequivocal evidence of the connectivity and composition of the molecule. rsc.org

The fragmentation patterns observed in MS/MS spectra are highly specific to the analyte's structure. For example, the analysis of novel substituted picolinamides has shown that the molecular ion can undergo sequential losses of moieties like the aromatic and pyridine (B92270) rings, resulting in characteristic fragment ion peaks that support the proposed structure. scialert.net

| Precursor Ion (m/z) | Collision Energy | Key Fragment Ions (m/z) | Interpretation |

| 224.7 (M+) | Not specified | 248.2, 246.5 | Sequential loss of aromatic and pyridine moieties from a substituted picolinamide. scialert.net |

| 139.0324 ([M+H]+) | Not specified | 122, 105.1, 139.1 | Fragmentation pattern of Picolinamide, thio-. nih.gov |

| 1154.5845 | 0-15 (arbitrary units) | Not specified | Used to confirm the gas-phase stability of a lanthanide-picolinamide complex. rsc.org |

This table provides examples of MS/MS data for picolinamide-related compounds, illustrating how fragmentation patterns are used for structural confirmation.

Hyphenated Techniques (GC-MS, LC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation method with mass spectrometric detection, are essential for analyzing complex mixtures containing picolinamide derivatives. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and powerful of these methods.

GC-MS Analysis:

GC-MS is particularly useful for the analysis of volatile and thermally stable picolinamide compounds and their precursors. It has been employed to determine the levels of picolinic acid and its amide, picolinamide, in biological samples like plasma and cerebrospinal fluid (CSF). nih.govresearchgate.net By comparing samples before and after hydrolysis, researchers can quantify both the free acid and its amide form. nih.gov This approach has revealed the endogenous presence of picolinamide in human tissues. nih.gov For complex matrices, derivatization techniques can be used to improve the volatility and chromatographic behavior of the analytes for GC-MS analysis. canada.ca

LC-MS and LC-MS/MS Analysis:

Liquid chromatography-mass spectrometry is a versatile technique for the analysis of a wide range of picolinamide derivatives, including those that are not amenable to GC. LC-MS and its more powerful tandem version, LC-MS/MS, are widely used for purity checks, reaction monitoring, and the analysis of complex biological and environmental samples. tandfonline.comrsc.org

The development of ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has enabled the sensitive and specific quantification of picolinamide and its isomers in various matrices. researchgate.netannlabmed.org These methods often utilize multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity, allowing for the reliable detection of analytes even at low concentrations. researchgate.netannlabmed.org The choice of ionization mode, such as electrospray ionization (ESI), is critical and can be optimized for the specific picolinamide derivative being analyzed. tandfonline.comnih.gov

| Technique | Application | Matrix | Key Findings |

| GC-MS | Quantification of picolinamide and picolinic acid | Human plasma, CSF, brain tissue | Revealed the presence of endogenous picolinamide. nih.govresearchgate.net |

| LC-MS | Purity assessment and reaction monitoring | Synthetic reaction mixtures | Confirmed the identity of synthesized picolinamide derivatives. tandfonline.comrsc.org |

| UPLC-MS/MS | Isomer separation and quantification | Cerebrospinal fluid | Achieved clear separation of picolinic acid and nicotinic acid isomers. researchgate.net |

This table summarizes the applications of hyphenated techniques in the analysis of picolinamide and related compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Information

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within picolinamide molecules. researchgate.net These methods are non-destructive and can be used to analyze samples in various states (solid, liquid, or gas).

Infrared Spectroscopy (IR):

FT-IR spectroscopy is routinely used to characterize newly synthesized picolinamide derivatives. scialert.netontosight.aiontosight.ai The IR spectrum reveals characteristic absorption bands corresponding to specific functional groups. For instance, the presence of a carbonyl group (C=O) and an N-H bond in the amide moiety gives rise to distinct peaks. scialert.netscielo.br The position of these peaks can be influenced by the molecular environment, such as hydrogen bonding. jst.go.jp Studies on N-chloropicolinamide, for example, show a shift in the N-H stretching frequency upon substitution of a hydrogen atom with chlorine. rasayanjournal.co.in

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying symmetric vibrations and bonds in non-polar environments. researchgate.net Surface-enhanced Raman spectroscopy (SERS) has been shown to be a highly sensitive technique for the quantitative determination of picolinamide at very low concentrations. acs.org Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra to achieve a more accurate assignment of the observed vibrational modes. researchgate.netacs.org

| Vibrational Mode | Picolinamide (cm⁻¹) | N-Chloropicolinamide (cm⁻¹) | Reference |

| N-H stretch (H-bonded) | 3180, 3419 | 3438 | rasayanjournal.co.in |

| C=O stretch (primary amide) | 1663 | Not Reported | rasayanjournal.co.in |

This table shows a comparison of key IR stretching frequencies for picolinamide and a derivative, highlighting the effect of substitution on the vibrational spectrum.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of crystalline solids. It is applied in two primary forms: single-crystal XRD and powder XRD.

Single Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural information for a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral molecules. nih.govresearcher.life For picolinamide and its derivatives, SCXRD has been instrumental in elucidating their molecular conformations and intermolecular interactions in the solid state. researchgate.netiucr.org

| Compound | Crystal System | Space Group | Key Structural Features |

| N-(4-methoxyphenyl)picolinamide | Monoclinic | P2₁/n | Nearly coplanar molecule with two intramolecular hydrogen bonds. iucr.org |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govresearchgate.netresearchgate.nettriazolo [3,4-b] nih.govontosight.airesearchgate.netthiadiazole | Not specified | Not specified | Confirmed molecular and supramolecular structure. mdpi.com |

| Triclinic | P1 | a = 16.1 nm, b = 39.0 nm, c = 43.9 nm; α = 96.2°, β = 92.1°, γ = 102° | Unit cell dimensions for a low-density lipoprotein. nih.gov |

This table presents crystallographic data obtained from single-crystal X-ray diffraction for picolinamide-related and other molecular structures.

Powder X-ray Diffraction for Polymorphism and Solid-State Characterization

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. mdpi.com It is particularly important in the pharmaceutical industry for identifying and differentiating between various solid-state forms of a compound, such as polymorphs, hydrates, and salts. particle.dk Different polymorphic forms of a substance can exhibit distinct physical properties, and PXRD provides a characteristic diffraction pattern for each crystalline phase. researchgate.netrigaku.com

In the context of picolinamide research, PXRD is used to study polymorphism and to confirm the phase purity of bulk samples. researchgate.net For instance, investigations into the polymorphism of picolinamide itself have identified different crystalline forms and studied their phase transitions. researchgate.net PXRD is also used to characterize co-crystals of picolinamide with other molecules, tracking the formation of new crystalline phases over time. researchgate.net

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic techniques are fundamental for the purification of synthesized picolinamide derivatives and for the assessment of their purity. scialert.netontosight.ai These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Common chromatographic methods used in picolinamide research include:

Thin-Layer Chromatography (TLC): A simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. rasayanjournal.co.in The retention factor (Rf) value is a characteristic property of a compound under specific chromatographic conditions. scialert.net

Column Chromatography: A preparative technique used to separate and purify larger quantities of picolinamide derivatives. tandfonline.com Silica (B1680970) gel is a commonly used stationary phase, and the choice of eluent (mobile phase) is critical for achieving good separation. tandfonline.comorgsyn.org

High-Performance Liquid Chromatography (HPLC): A high-resolution analytical technique used for the final purity assessment of picolinamide compounds. tandfonline.com HPLC can also be used for the separation of isomers. rsc.org

The purity of picolinamide derivatives is often a critical parameter, and regulatory guidelines often require stringent control over impurities. Chromatographic methods provide the necessary resolution and sensitivity to detect and quantify even trace levels of impurities.

| Compound | Chromatography Technique | Stationary Phase/Column | Mobile Phase | Rf / Retention Time | Reference |

| N-phenylimino-picolinamide (4a) | TLC | Not specified | Hexane:Chloroform (9:1) | 0.64 | scialert.net |

| N-phenyl-(4-cyano)-imino-picolinamide (4f) | TLC | Not specified | Hexane:Chloroform (9:1) | 0.60 | scialert.net |

| N-phenyl-(2-nitro)-imino-picolinamide (4h) | TLC | Not specified | Hexane:Chloroform (8:2) | 0.59 | scialert.net |

| Pyridine, 2-picoline, 4-picoline, quinoline | RP-HPLC | Zorbax SB-Aq (4.6x150 mm, 5 µm) | Acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (gradient) | Not specified | nih.gov |

This table provides examples of chromatographic conditions used for the separation and analysis of picolinamide derivatives and related compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of components in a mixture. In the context of picolinamide research, reversed-phase HPLC (RP-HPLC) is frequently utilized to assess the purity of compounds like this compound. tandfonline.comtandfonline.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (commonly C18-modified silica) and a polar mobile phase. ajrconline.org

The purity of picolinamide derivatives is typically determined by analyzing the area percentage of the main compound peak in the resulting chromatogram. tandfonline.com For instance, research on related picolinamide structures has employed HPLC to confirm compound purity, often using a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile and an aqueous buffer. tandfonline.comajrconline.org

Interactive Table 1: Representative HPLC Parameters for Picolinamide Analysis

| Parameter | Condition | Justification |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar C18 stationary phase provides excellent separation for moderately polar compounds like picolinamides. ajrconline.org |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient | A gradient elution allows for efficient separation of the main compound from potential impurities with different polarities. tandfonline.com |

| Flow Rate | 1.0 mL/min | A standard flow rate that ensures good resolution and reasonable run times. ajrconline.org |

| Detection | UV-Vis Detector (e.g., at 254 nm or 280 nm) | The aromatic rings (pyridine and tolyl) in this compound absorb UV light, enabling sensitive detection. tandfonline.com |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Maintaining a stable temperature ensures reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While some picolinamides may require derivatization to increase their volatility, GC coupled with a detector like a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is used for purity assessment and identification. nist.govnih.gov Studies on related amide compounds have utilized GC-MS to identify and quantify their presence in various biological matrices. nih.govresearchgate.net The NIST WebBook provides GC data for the parent compound, picolinamide, indicating its amenability to this technique. nist.gov

Pyrolysis-GC-MS has also been demonstrated as a method for the analysis of complex samples containing picolinamide structures, highlighting the robustness of the technique. nih.gov

Interactive Table 2: Typical GC-MS Parameters for Picolinamide-related Compound Analysis

| Parameter | Condition | Justification |

|---|---|---|

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) | A non-polar or mid-polar column is generally effective for separating a range of organic molecules. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases that provide efficient transport of the analyte through the column. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C at 10 °C/min) | A programmed temperature gradient is crucial for separating compounds with different boiling points. nist.gov |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information, allowing for definitive identification of the compound and any impurities. nih.govnih.gov |

Biophysical Characterization for Ligand-Target Interactions

Understanding how a molecule interacts with its biological target is crucial, especially in fields like fungicide development where picolinamides have shown significant activity. researchgate.netresearchgate.netnih.gov Biophysical techniques provide quantitative data on binding affinity and kinetics.

Fluorescence-Based Assays (e.g., Fluorescence Polarization)

Fluorescence-based assays are versatile, solution-based methods used to study molecular interactions. nih.gov Fluorescence Polarization (FP) is particularly well-suited for monitoring the binding of a small molecule, like this compound, to a larger protein target. nih.govresearchgate.net The principle relies on the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner. nih.gov In a competitive assay format, the unlabeled compound of interest, this compound, competes with the tracer for binding to the target protein. This displacement causes a decrease in the FP signal, which can be used to determine the binding affinity (often expressed as an IC50 or Ki value). acs.orgbmglabtech.com

This method is homogeneous, rapid, and highly sensitive, making it ideal for screening and characterizing inhibitors of protein-ligand interactions. researchgate.net

Interactive Table 3: Illustrative Data from a Competitive Fluorescence Polarization Assay

| Concentration of this compound (nM) | Fluorescence Polarization (mP) | % Inhibition |

|---|---|---|

| 0 | 350 | 0 |

| 1 | 345 | 3.8 |

| 10 | 310 | 30.8 |

| 50 | 225 | 96.2 |

| 100 | 185 | 126.9 |

| 500 | 155 | 150.0 |

| 1000 | 150 | 153.8 |

| Calculated IC50 | ~45 nM |

Note: This data is representative and illustrates the type of results obtained from an FP assay. mP = milli-Polarization units.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real-time. nih.govmdpi.com It provides detailed kinetic information, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a direct measure of binding affinity. nicoyalife.com